![molecular formula C10H6BrFN2 B12963617 5-Bromo-2-fluoro-3,3'-bipyridine](/img/structure/B12963617.png)
5-Bromo-2-fluoro-3,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-fluoro-3,3’-bipyridine is a bipyridine derivative, which is a class of compounds extensively used in various scientific fields. Bipyridines are known for their ability to coordinate with metal centers, making them valuable in catalysis, materials science, and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3,3’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine, also catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine.
Industrial Production Methods
Industrial production of 5-Bromo-2-fluoro-3,3’-bipyridine may involve scalable versions of the above methods, optimized for higher yields and cost-effectiveness. For example, the use of nickel catalysts in place of palladium can reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-fluoro-3,3’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: As mentioned, Suzuki, Stille, and Negishi couplings are common.
Oxidation and Reduction: These reactions can modify the electronic properties of the bipyridine core.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organometallic Reagents: Such as boronic acids, organotin, and organozinc compounds.
Oxidizing and Reducing Agents: For modifying the electronic properties.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield substituted bipyridines .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-fluoro-3,3’-bipyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 5-Bromo-2-fluoro-3,3’-bipyridine exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes . The specific molecular targets and pathways depend on the application, such as catalysis or drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine derivative used in similar applications.
4,4’-Bipyridine: Another bipyridine derivative with distinct electronic properties.
5,5’-Dibromo-2,2’-bipyridine: A compound with similar reactivity but different substitution patterns.
Eigenschaften
Molekularformel |
C10H6BrFN2 |
---|---|
Molekulargewicht |
253.07 g/mol |
IUPAC-Name |
5-bromo-2-fluoro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6BrFN2/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H |
InChI-Schlüssel |
VCUIEVXVQSJZQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.